molecular formula C9H9BrF2O B13079960 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

Cat. No.: B13079960
M. Wt: 251.07 g/mol
InChI Key: DZFKFYONROXEEC-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1,3-difluoro-5-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes

Scientific Research Applications

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of fluorine atoms can influence the compound’s reactivity and stability, as well as its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-Bromoethylbenzene: Similar structure but lacks the fluorine and methoxy groups.

    2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of a benzene ring.

    1,3-Difluoro-5-methoxybenzene: Lacks the bromoethyl group

Uniqueness

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups can enhance its stability and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene

InChI

InChI=1S/C9H9BrF2O/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-5H,1-2H3

InChI Key

DZFKFYONROXEEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)Br

Origin of Product

United States

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